7-(4-Bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a heterocyclic compound that belongs to the tetrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with a bromophenyl group at the 7th position and a carboxylic acid group at the 5th position. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Properties
Molecular Formula |
C11H8BrN5O2 |
|---|---|
Molecular Weight |
322.12 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrN5O2/c12-7-3-1-6(2-4-7)9-5-8(10(18)19)13-11-14-15-16-17(9)11/h1-5,9H,(H,18,19)(H,13,14,16) |
InChI Key |
IESBJFYDBBFYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NN=NN23)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and 5-aminotetrazole in the presence of a catalyst such as p-toluenesulfonic acid (pTSA) under reflux conditions in ethanol . This reaction proceeds through a Biginelli-like condensation to form the desired tetrazolopyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can undergo redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction often uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: New biaryl compounds can be synthesized through coupling reactions.
Scientific Research Applications
7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antituberculosis, and antidepressant agent.
Biological Research: The compound is used to investigate sodium channel blocking and inhibition of human neutrophil elastase.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic esters: These compounds share a similar core structure but differ in the substituents at the 5th and 7th positions.
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate: Another derivative with a morpholinophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 7-(4-BROMOPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID imparts unique electronic properties, making it distinct from other tetrazolopyrimidine derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
